molecular formula C13H24N2O2 B13966813 tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate

Cat. No.: B13966813
M. Wt: 240.34 g/mol
InChI Key: HCKVGNPMYXKRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a cyclopropylamino group, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(1-(cyclopropylamino)ethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino group and the azetidine ring makes it particularly interesting for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-[1-(cyclopropylamino)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-9(14-11-5-6-11)10-7-15(8-10)12(16)17-13(2,3)4/h9-11,14H,5-8H2,1-4H3

InChI Key

HCKVGNPMYXKRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)NC2CC2

Origin of Product

United States

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